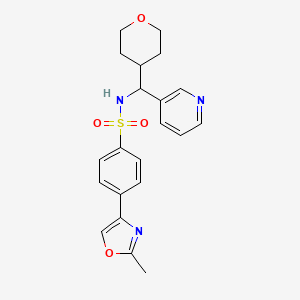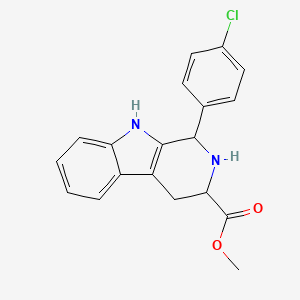![molecular formula C7H15NO2 B2546881 [2-(Methoxymethyl)oxolan-2-yl]methanamine CAS No. 1936662-84-8](/img/structure/B2546881.png)
[2-(Methoxymethyl)oxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves specific reactions that could be adapted for the synthesis of “[2-(Methoxymethyl)oxolan-2-yl]methanamine”. For instance, the synthesis of phosphorothioate/phosphodiester analogues of 2-methoxy-lysophosphatidylethanolamine described in paper involves the use of an oxathiaphospholane approach for the preparation of phosphorothioate derivatives and OXONE® oxidation for phosphodiester compounds. This suggests that similar methods could potentially be applied to the synthesis of “this compound” with appropriate modifications.
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been characterized using various spectroscopic techniques. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined using FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy, as well as crystallographically . These techniques could be employed to analyze the molecular structure of “this compound”.
Chemical Reactions Analysis
The papers do not provide specific reactions for “this compound”, but they do describe reactions for structurally related compounds. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route . This indicates that condensation reactions might be relevant for the synthesis or modification of “this compound”.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. The cytotoxicity of 2-methoxy-lysophosphatidylethanolamine derivatives was evaluated using a resazurin-based method in a prostate cancer cell line , suggesting that similar assays could be used to assess the biological activity of “this compound”. Additionally, the crystal structure of a related compound provided information on unit cell parameters and density , which could be relevant for the crystallization and density determination of “this compound”.
Scientific Research Applications
Antimicrobial Activities
One study explores the synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline, which involves multi-step reactions including the use of [2-(Methoxymethyl)oxolan-2-yl]methanamine. These compounds were evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains, showing moderate to very good activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Environmental Science and Degradation Studies
The transformation of metolachlor and alachlor in aquatic systems was investigated, highlighting the importance of understanding how such compounds, related to this compound, degrade in environmental settings. The study provides insights into the breakdown product formation patterns, contributing to the assessment of environmental impact and degradation pathways of herbicides in aquatic environments (Graham, Graham, Denoyelles, Smith, Larive, & Thurman, 1999).
Novel Synthesis Approaches
Research into novel synthesis methods for generating benzofuran- and indol-2-yl-methanamine derivatives from ortho-methoxy and ortho-nitro substituted phenylacetic acids showcases the compound's utility in the creation of new chemical entities. This work underscores the potential for developing a range of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, demonstrating the versatility and applicability of this compound in synthetic organic chemistry (Schlosser, Johannes, Zindler, Lemmerhirt, Sommer, Schütt, & Peifer, 2015).
Safety and Hazards
Future Directions
The future directions of [2-(Methoxymethyl)oxolan-2-yl]methanamine are not specified in the search results. Given its potential utility in various fields of research and industry, it’s likely that future work will continue to explore its applications.
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to this compound .
properties
IUPAC Name |
[2-(methoxymethyl)oxolan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-6-7(5-8)3-2-4-10-7/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLBLHLACBIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCO1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)



![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546818.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)
![N-(4-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2546820.png)
![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)